

# In Silico Prediction of 2-Amino-Isonicotinic Acid Hydrazide Properties: A Technical Guide

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## Compound of Interest

Compound Name: *2-Amino-isonicotinic acid hydrazide*

Cat. No.: *B1267408*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive in silico analysis of **2-amino-isonicotinic acid hydrazide**, a heterocyclic compound of interest in medicinal chemistry. Leveraging a suite of established computational tools, this document details the predicted physicochemical, pharmacokinetic (ADMET), and medicinal chemistry properties of the molecule. The objective is to offer a thorough computational profile to guide future experimental research and drug development efforts. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, detailed hypothetical protocols for key validation experiments and workflow diagrams generated using Graphviz are provided to bridge the gap between computational prediction and experimental verification.

## Introduction

**2-Amino-isonicotinic acid hydrazide** (PubChem CID: 2762741) is a derivative of isonicotinic acid hydrazide, the latter being a cornerstone in the treatment of tuberculosis. The introduction of an amino group to the pyridine ring has the potential to modulate the molecule's physicochemical and biological properties, making it a candidate for further investigation in drug discovery programs. In silico prediction methods are invaluable in the early stages of drug development, offering a rapid and cost-effective means to assess the druglikeness and

potential liabilities of a compound before committing resources to synthesis and extensive experimental testing.

This guide utilizes a multi-tool approach, including SwissADME, pkCSM, and ProTox-II, to generate a robust predictive profile for **2-amino-isonicotinic acid hydrazide**, covering its physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

## Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of a compound are critical determinants of its behavior in biological systems. These properties were predicted using the SwissADME web server. The basic molecular identifiers are provided in Table 1, with predicted physicochemical properties summarized in Table 2.

Table 1: Molecular Identifiers for **2-Amino-Isonicotinic Acid Hydrazide**

Identifier	Value
CAS Number	58481-01-9
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>4</sub> O
Molecular Weight	152.15 g/mol
SMILES	<chem>NNC(=O)c1ccnc(N)c1</chem>

Table 2: Predicted Physicochemical Properties of **2-Amino-Isonicotinic Acid Hydrazide**

Property	Predicted Value	Description
LogP (Consensus)	-0.66	Octanol/water partition coefficient, indicating hydrophilicity.
LogS (ESOL)	-0.88	Predicted aqueous solubility (log mol/L).
Solubility	0.13 mol/L; 20.03 mg/mL	Predicted aqueous solubility.
Topological Polar Surface Area (TPSA)	98.74 Å <sup>2</sup>	A measure of the molecule's polarity.
Number of H-bond Acceptors	4	
Number of H-bond Donors	2	
Number of Rotatable Bonds	1	
Molar Refractivity	40.53	
pKa (strongest acidic)	12.02	Predicted acid dissociation constant.
pKa (strongest basic)	4.68	Predicted base dissociation constant.

## Predicted Pharmacokinetic (ADMET) Properties

The ADMET profile of a drug candidate is a major factor in its clinical success. In silico tools provide early-stage assessment of these complex properties.

### Absorption

Predicted absorption properties suggest good oral bioavailability. The compound adheres to Lipinski's rule of five, a widely used guideline for druglikeness.

Table 3: Predicted Absorption Properties

Property	Predicted Value	Tool
GI Absorption	High	SwissADME
Caco-2 Permeability (log Papp)	0.03	pkCSM
P-glycoprotein Substrate	No	SwissADME
P-glycoprotein I inhibitor	No	pkCSM
P-glycoprotein II inhibitor	No	pkCSM

## Distribution

The predicted distribution characteristics indicate limited penetration into the central nervous system.

Table 4: Predicted Distribution Properties

Property	Predicted Value	Tool
Blood-Brain Barrier (BBB) Permeant	No	SwissADME
BBB Permeability (logBB)	-1.139	pkCSM
CNS Permeability (logPS)	-2.716	pkCSM
Fraction Unbound (human)	0.654	pkCSM

## Metabolism

The molecule is predicted to be an inhibitor of several key cytochrome P450 enzymes, which could indicate a potential for drug-drug interactions.

Table 5: Predicted Metabolism Properties

Property	Predicted Value	Tool
CYP1A2 Inhibitor	Yes	SwissADME
CYP2C19 Inhibitor	Yes	SwissADME
CYP2C9 Inhibitor	Yes	SwissADME
CYP2D6 Inhibitor	No	SwissADME
CYP3A4 Inhibitor	Yes	SwissADME

## Excretion

Excretion predictions provide insight into the likely clearance mechanisms.

Table 6: Predicted Excretion Properties

Property	Predicted Value	Tool
Total Clearance (log ml/min/kg)	0.233	pkCSM
Renal OCT2 Substrate	No	pkCSM

## Toxicity

Toxicity predictions are crucial for early safety assessment. The ProTox-II server was used to predict various toxicity endpoints.

Table 7: Predicted Toxicity Profile

Endpoint	Predicted Result	Predicted LD50 (mg/kg)	Toxicity Class	Tool
Hepatotoxicity	Inactive	700	4	ProTox-II
Carcinogenicity	Inactive	ProTox-II		
Immunotoxicity	Active	ProTox-II		
Mutagenicity	Inactive	ProTox-II		
Cytotoxicity	Active	ProTox-II		
hERG I Inhibitor	No	pkCSM		
hERG II Inhibitor	No	pkCSM		
AMES Toxicity	No	pkCSM		
Minnow Toxicity	1.996	pkCSM		

## Predicted Biological Activities and Druglikeness

While specific experimental biological activity data for **2-amino-isonicotinic acid hydrazide** is not readily available in the surveyed literature, its structural similarity to isonicotinic acid hydrazide (isoniazid) suggests that it may possess antimicrobial properties, particularly antitubercular activity. Isoniazid is a well-established antitubercular agent. Further experimental screening is required to confirm any biological activities.

Medicinal chemistry properties were evaluated to assess the compound's suitability as a drug candidate.

Table 8: Predicted Medicinal Chemistry and Druglikeness Properties

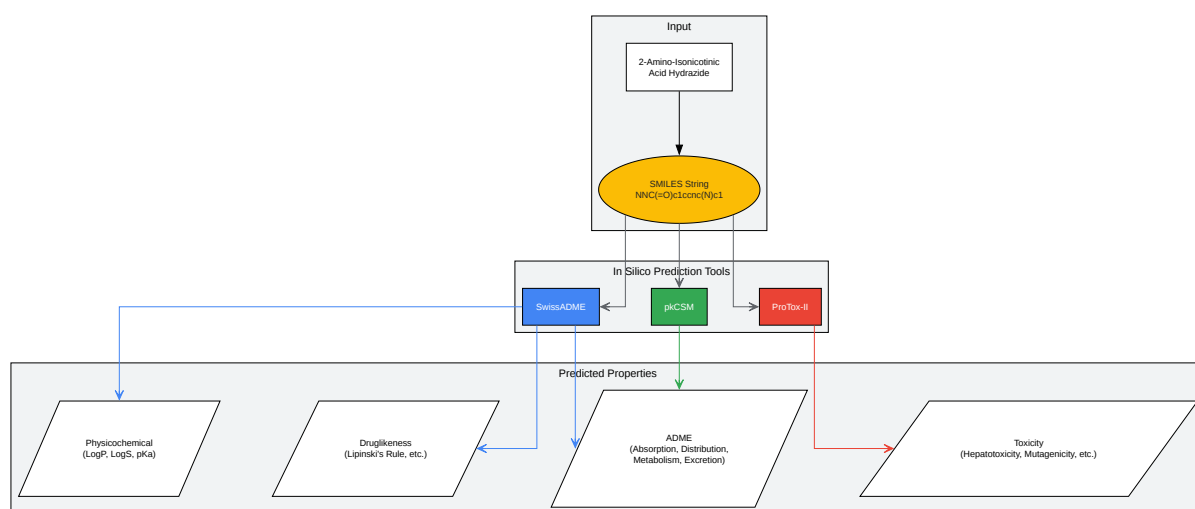
Property	Predicted Value	Description	Tool
Druglikeness (Lipinski)	Yes; 0 violations	Adherence to Lipinski's rule of five.	SwissADME
Druglikeness (Ghose)	No; 1 violation (MW < 160)	Adherence to Ghose's filter.	SwissADME
Druglikeness (Veber)	Yes; 0 violations	Adherence to Veber's rule.	SwissADME
Druglikeness (Egan)	Yes; 0 violations	Adherence to Egan's rule.	SwissADME
Bioavailability Score	0.55	A score indicating the probability of having at least 10% oral bioavailability in rats.	SwissADME
PAINS (Pan Assay Interference Compounds)	0 alerts	Indicates a low likelihood of being a frequent hitter in bioassays.	SwissADME
Synthetic Accessibility	2.11	A score from 1 (very easy) to 10 (very difficult) to synthesize.	SwissADME

## Experimental Data

A thorough search of available scientific literature and chemical databases did not yield specific experimental data for the solubility, logP, or biological activities of **2-amino-isonicotinic acid hydrazide**. The data presented in this guide is therefore entirely predictive. Experimental validation is a critical next step to confirm these in silico findings.

## Mandatory Visualizations

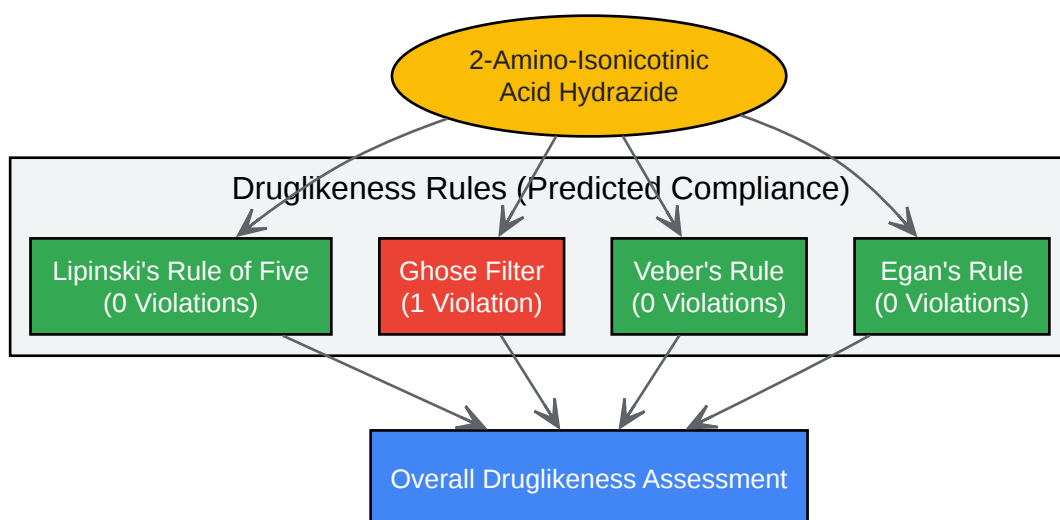
The following diagrams illustrate key workflows and relationships in the in silico prediction process.



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### In Silico Prediction Workflow





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#### Druglikeness Evaluation Logic

## Experimental Protocols for Validation

The following are detailed, standard protocols for the experimental validation of key in silico predictions.

### Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of **2-amino-isonicotinic acid hydrazide**.

Methodology:

- Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
- Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).
- Permeability Assessment (Apical to Basolateral):
  - The culture medium in the apical (donor) and basolateral (receiver) chambers is replaced with pre-warmed transport buffer.

- A solution of **2-amino-isonicotinic acid hydrazide** (e.g., at 10  $\mu$ M) in transport buffer is added to the apical chamber.
- Samples are collected from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
- The concentration of the compound in the collected samples is quantified using LC-MS/MS.
- Permeability Assessment (Basolateral to Apical): The procedure is repeated with the compound added to the basolateral (donor) chamber and samples collected from the apical (receiver) chamber to determine the efflux ratio.
- Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

## HepG2 Cytotoxicity Assay

Objective: To assess the potential hepatotoxicity of **2-amino-isonicotinic acid hydrazide**.

Methodology:

- Cell Seeding: Human hepatoma (HepG2) cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a serial dilution of **2-amino-isonicotinic acid hydrazide** (e.g., from 0.1 to 100  $\mu$ M) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
- Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®).
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve to quantify the compound's cytotoxicity.

## Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of **2-amino-isonicotinic acid hydrazide** to inhibit major CYP isoforms.

Methodology:

- Enzyme Source: Human liver microsomes or recombinant CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) are used.
- Incubation: The compound is pre-incubated with the enzyme source and a specific probe substrate for each CYP isoform in a buffered solution containing NADPH to initiate the metabolic reaction.
- Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
- Inhibition Assessment: The assay is performed with a range of concentrations of **2-amino-isonicotinic acid hydrazide** to determine the concentration that causes 50% inhibition of the enzyme activity (IC<sub>50</sub>). Known inhibitors for each isoform are used as positive controls.
- Data Analysis: IC<sub>50</sub> values are calculated from the dose-response curves to assess the inhibitory potency of the compound against each CYP isoform.

## Conclusion

This in silico assessment of **2-amino-isonicotinic acid hydrazide** provides a valuable foundational dataset for researchers. The predictions suggest that the molecule possesses favorable druglike properties, including high gastrointestinal absorption and adherence to Lipinski's rule of five. However, potential liabilities have also been identified, such as the predicted inhibition of multiple CYP450 enzymes and potential for immunotoxicity and cytotoxicity, which warrant careful experimental investigation. The lack of available experimental data for this specific compound underscores the importance of the validation protocols outlined herein. The comprehensive computational profile presented in this guide serves as a critical starting point for further preclinical development of **2-amino-isonicotinic acid hydrazide** and its analogues.

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